molecular formula C25H21ClN2O4S B2376849 [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate CAS No. 851126-57-3

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate

Cat. No.: B2376849
CAS No.: 851126-57-3
M. Wt: 480.96
InChI Key: BVFQSRPUJKQRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole ring substituted with chlorophenyl, sulfanyl, and phenyl groups, along with a dimethoxybenzoate ester moiety

Preparation Methods

The synthesis of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl, sulfanyl, and phenyl substituents. The final step involves esterification with 3,4-dimethoxybenzoic acid. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures.

Scientific Research Applications

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate include:

    [5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] 3,4-dimethoxybenzoate: Similar structure but lacks the sulfanyl group.

    [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] benzoate: Similar structure but lacks the dimethoxy groups on the benzoate moiety.

    [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate: Similar structure but has only one methoxy group on the benzoate moiety. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-23(33-20-12-10-18(26)11-13-20)24(28(27-16)19-7-5-4-6-8-19)32-25(29)17-9-14-21(30-2)22(15-17)31-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFQSRPUJKQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.